An In-depth Technical Guide to the Physical Properties of (Z)-3-Iodopropenoic Acid Methyl Ester
An In-depth Technical Guide to the Physical Properties of (Z)-3-Iodopropenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Iodopropenoic acid methyl ester, also known as (Z)-methyl 3-iodoacrylate, is a halogenated ester of significant interest in organic synthesis. Its utility as a versatile building block stems from the presence of multiple reactive sites: a nucleophilic/electrophilic double bond, an ester functional group amenable to hydrolysis and transesterification, and a carbon-iodine bond that can participate in various cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of the known physical and chemical characteristics of (Z)-3-Iodopropenoic acid methyl ester, compiled and synthesized from available data.
Molecular and Chemical Identity
| Identifier | Value | Source |
| Chemical Name | (Z)-3-Iodopropenoic acid methyl ester | N/A |
| Synonyms | (Z)-Methyl 3-iodoacrylate, Methyl (Z)-3-iodoprop-2-enoate | [1] |
| CAS Number | 6214-23-9 | [2] |
| Molecular Formula | C₄H₅IO₂ | [2] |
| Molecular Weight | 211.99 g/mol | [2] |
| InChI Key | SUQXOFVGKSUSSM-IHWYPQMZSA-N | [2] |
Physicochemical Properties
A summary of the available physicochemical data for (Z)-3-Iodopropenoic acid methyl ester is presented below. It is important to note a discrepancy in the reported physical state of this compound, with some sources describing it as a solid and others as a viscous oil. This may be due to the presence of impurities or the specific isomeric ratio (Z/E) of the sample. For comparison, data for the (E)-isomer is also included where available.
| Property | (Z)-Isomer (CAS: 6214-23-9) | (E)-Isomer (CAS: 6213-88-3) | Source(s) |
| Physical State | Solid or Yellow to red clear viscous oil | Solid | [2][3] |
| Boiling Point | 182.1 ± 23.0 °C (Predicted) | 182 °C | [1][4] |
| Melting Point | Not available | 84-85 °C | [1] |
| Density | 1.918 ± 0.06 g/cm³ (Predicted) | 1.918 g/cm³ | [1][5] |
| Solubility | Data not available | Data not available | N/A |
| Refractive Index | Data not available | Data not available | N/A |
Spectral Data for Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum of (Z)-3-Iodopropenoic acid methyl ester is expected to show distinct signals for the vinylic protons and the methyl ester protons. The key diagnostic feature will be the coupling constant between the two vinylic protons, which is characteristically smaller for a cis (or Z) configuration compared to a trans (or E) configuration.
-
Vinylic Protons (H-C=C-H): Two doublets are expected in the olefinic region of the spectrum. The proton on the carbon adjacent to the carbonyl group (α-proton) will likely appear at a different chemical shift than the proton on the carbon bearing the iodine atom (β-proton). The coupling constant (J-value) between these two protons is anticipated to be in the range of 7-12 Hz, which is typical for cis-alkenes.
-
Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group is expected, typically in the range of 3.5-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between 160 and 180 ppm.
-
Vinylic Carbons (-C=C-): Two distinct signals are expected for the two carbons of the double bond. The carbon attached to the iodine atom will be influenced by the heavy atom effect, which can affect its chemical shift and relaxation time.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region, generally between 50 and 60 ppm.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (Z)-3-Iodopropenoic acid methyl ester, the molecular ion peak [M]⁺ would be expected at m/z 212.
Key fragmentation patterns may include:
-
Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.
-
Cleavage of the C-I bond, leading to fragments corresponding to the iodo- and acrylate-containing portions of the molecule.
Synthesis Methodology
The synthesis of (Z)-3-Iodopropenoic acid methyl ester can be achieved through the hydroiodination of methyl propiolate. A well-established procedure for the analogous ethyl ester, which can be adapted, involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid. This reaction proceeds with high stereoselectivity to yield the (Z)-isomer.
Experimental Workflow: Synthesis of (Z)-3-Iodopropenoic Acid Methyl Ester
Caption: A generalized workflow for the synthesis of (Z)-3-Iodopropenoic acid methyl ester.
Step-by-Step Protocol (Adapted):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in glacial acetic acid.
-
Addition of Reactant: To the stirred solution, add methyl propiolate.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).
-
Extraction and Washing: Separate the organic layer and wash it sequentially with a basic solution (e.g., sodium bicarbonate) to neutralize the acetic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure (Z)-3-Iodopropenoic acid methyl ester.
Safety, Handling, and Storage
As a halogenated organic compound and an acrylate ester, (Z)-3-Iodopropenoic acid methyl ester requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
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GHS Pictograms: GHS07 (Exclamation Mark)[2]
-
Hazard Statements: H302 (Harmful if swallowed)[2]
-
Precautionary Statements: P264, P270, P301 + P312, P501[2]
Acrylate esters are known to be irritants to the skin, eyes, and respiratory tract.[6] Alkyl iodides can be sensitive to light and may decompose over time to release iodine.[7]
Handling Recommendations
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Prevent ingestion and inhalation.
Storage Guidelines
-
Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[1]
-
Keep away from heat, light, and incompatible materials such as strong oxidizing agents and bases.
-
The storage area should be well-ventilated.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of (Z)-3-Iodopropenoic acid methyl ester. While some experimental data, particularly comprehensive spectral analyses, are not widely available, the provided information on its identity, physicochemical properties, synthesis, and safety serves as a valuable resource for researchers. The discrepancies in its reported physical state highlight the importance of careful characterization of this compound upon synthesis or acquisition. As a versatile synthetic intermediate, a deeper understanding of its properties will undoubtedly facilitate its broader application in chemical research and development.
References
- Google Patents.
-
PubChem. Methyl (E)-3-iodoacrylate. [Link]
-
Singh, A. R., Lawrence, W. H., & Autian, J. (1972). Structure-toxicity relationships of acrylic monomers. Journal of biomedical materials research, 6(3), 159–171. [Link]
-
Organic Syntheses. A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. [Link]
-
Jizhi Biochemical. 6214-23-9[(Z)-3-Iodopropenoic acid methyl ester 97%]. [Link]
-
LookChem. (E)-methyl 3-iodoacrylate. [Link]
-
Acmec Biochemical. 6214-23-9[(Z)-Methyl 3-iodoacrylate]. [Link]
-
Organic Syntheses Procedure. A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. [Link]
-
The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]
Sources
- 1. (E)-methyl 3-iodoacrylate|lookchem [lookchem.com]
- 2. (Z)-3-Iodopropenoic acid methyl ester 95/5 Z/E 6214-23-9 [sigmaaldrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. cir-safety.org [cir-safety.org]
- 5. calibrechem.com [calibrechem.com]
- 6. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
